![molecular formula C26H21NO5 B11567530 1-(3-Hydroxyphenyl)-2-(4-methoxybenzyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567530.png)
1-(3-Hydroxyphenyl)-2-(4-methoxybenzyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
1-(3-Hydroxyphenyl)-2-(4-methoxybenzyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C26H21NO5 and its molecular weight is 427.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 1-(3-Hydroxyphenyl)-2-(4-methoxybenzyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno[2,3-c]pyrrole family, which has garnered attention due to its potential biological activities. This article explores the biological properties of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C20H21N1O4
- Molecular Weight : 341.39 g/mol
The compound features a chromeno-pyrrole backbone, which is known for its diverse biological activities including antioxidant and anti-inflammatory properties.
Antioxidant Activity
Research indicates that compounds within the chromeno[2,3-c]pyrrole class exhibit significant antioxidant activity. A study demonstrated that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases including cancer and neurodegenerative disorders .
Antiviral Properties
Recent findings suggest that derivatives of chromeno[2,3-c]pyrroles can act as inhibitors of viral proteases. Specifically, Pyranonigrin A , a related compound, was identified as a potent inhibitor of the main protease (Mpro) of SARS-CoV-2 . This suggests that similar derivatives might offer therapeutic potential against viral infections.
Antibacterial Activity
The antibacterial potential of pyrrole derivatives has been well documented. For instance, certain pyrrole-based compounds have shown effective inhibition against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . Although specific data on the target compound is limited, its structural similarities to known active derivatives suggest potential antibacterial properties.
The biological activity of this compound may be attributed to several mechanisms:
- Free Radical Scavenging : The presence of hydroxyl groups enhances the compound's ability to donate electrons and neutralize free radicals.
- Enzyme Inhibition : The structural motifs may interact with key enzymes involved in metabolic pathways or pathogen replication.
- Cell Signaling Modulation : The compound may influence signaling pathways related to inflammation and apoptosis.
Case Studies
Several studies have explored the biological activities of related compounds:
- Antioxidant Study :
- Antiviral Activity :
- Antibacterial Evaluation :
Summary Table of Biological Activities
Properties
Molecular Formula |
C26H21NO5 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
1-(3-hydroxyphenyl)-2-[(4-methoxyphenyl)methyl]-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H21NO5/c1-15-6-11-21-20(12-15)24(29)22-23(17-4-3-5-18(28)13-17)27(26(30)25(22)32-21)14-16-7-9-19(31-2)10-8-16/h3-13,23,28H,14H2,1-2H3 |
InChI Key |
UOIPAJOXDCMQFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=C(C=C4)OC)C5=CC(=CC=C5)O |
Origin of Product |
United States |
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